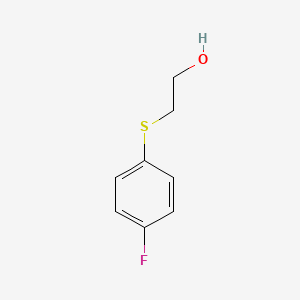

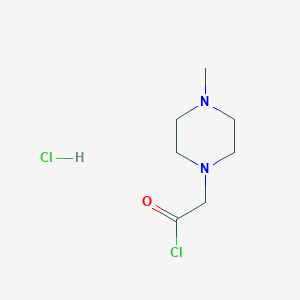

![molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6](/img/structure/B2911577.png)

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

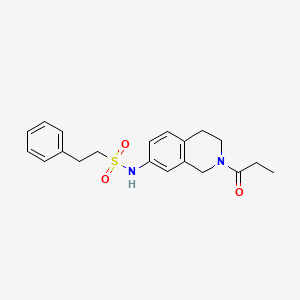

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a chemical compound with the CAS Number: 2201920-82-1 . It has a molecular weight of 166.65 . The compound is also known as N-methyl-N-(2-(methylamino)ethyl)acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for “N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is 1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a compound with a molecular weight of 166.65 . Unfortunately, other specific physical and chemical properties were not found in the available sources.Aplicaciones Científicas De Investigación

Formation Mechanism Study

The mechanism of formation of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .

Skeletal Editing of Organic Molecules

Prof. Levin and co-workers from University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Cancerogenic Impurities Study

N-Nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Extractants for Various Metal Ions

Tridentate phosphorylated acetamides are promising extractants for various metal ions .

Ligands for Metal Complexes

These compounds can act as ligands for metal complexes that exhibit catalytic and biological activity .

Synthesis of Carbamoylmethylphosphine Oxides

A lot of methods for the synthesis of carbamoylmethylphosphine oxides are known; the basic methods include the Arbuzov and Michaelis–Becker reactions, direct amidation of phosphorylacetic acids and their esters, and the reaction of phosphorylacetic acid chlorides and amines .

Propiedades

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBLNAVICIJBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)N=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

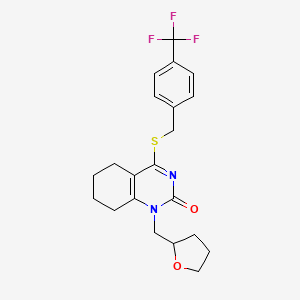

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)

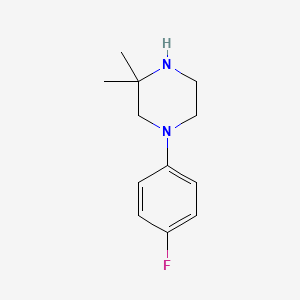

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)

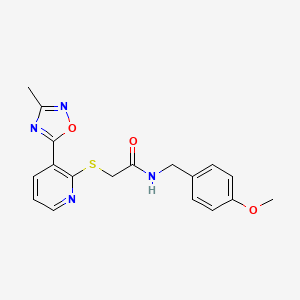

![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)